Fluprostenol isopropyl ester-d4 Fluprostenol isopropyl ester-d4 Fluprostenol isopropyl ester-d4 contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of fluprostenol isopropyl ester by GC- or LC-mass spectrometry. Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Travoprost is the active ingredient in Alcon’s Travatan® brand ophthalmic solution.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212112
InChI: InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2
SMILES: O[C@@H](C[C@@H](O)[C@@H]1/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O
Molecular Formula: C26H31D4F3O6
Molecular Weight: 504.6

Fluprostenol isopropyl ester-d4

CAS No.:

Cat. No.: VC0212112

Molecular Formula: C26H31D4F3O6

Molecular Weight: 504.6

* For research use only. Not for human or veterinary use.

Fluprostenol isopropyl ester-d4 -

Specification

Molecular Formula C26H31D4F3O6
Molecular Weight 504.6
Standard InChI InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2
Standard InChI Key MKPLKVHSHYCHOC-NJJUMLOVSA-N
SMILES O[C@@H](C[C@@H](O)[C@@H]1/C=C/[C@@H](O)COC2=CC=CC(C(F)(F)F)=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O

Introduction

Chemical Properties and Solubility

Physical and Chemical Characteristics

Fluprostenol isopropyl ester-d4 appears as a colorless to light yellow liquid. It exhibits high solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methyl acetate. The solubility data are summarized in Table 1.

Table 1: Solubility Characteristics of Fluprostenol Isopropyl Ester-d4

SolventSolubility (mg/mL)
DMF30
DMSO20
Ethanol25
DMF:PBS (pH 7.2)0.5

These solubility properties facilitate its use in various experimental setups, including in vitro assays and in vivo formulations .

Biological Applications

Pharmacological Role

Fluprostenol isopropyl ester-d4 acts as a prodrug that undergoes enzymatic hydrolysis to release the active metabolite, fluprostenol-d4. This metabolite functions as a potent agonist of the prostaglandin F receptor (FP receptor), mediating various physiological effects .

Table 2: Pharmacological Effects of Fluprostenol Isopropyl Ester-d4

Application AreaEffect ObservedDose RangeModel Used
Ocular HypertensionReduction in IOP0.1 - 0.3 µgCynomolgus monkeys
Miosis InductionDose-dependent miosis0.01 - 0.1 µgConscious cats
FP Receptor AgonismPhosphoinositide turnoverEC50: 40.2 nMHEK293 cells

The compound has shown efficacy in reducing intraocular pressure (IOP) in animal models such as cynomolgus monkeys and inducing miosis in cats .

Clinical Relevance

Formulations containing fluprostenol isopropyl ester have been employed in treating open-angle glaucoma and ocular hypertension. These conditions are characterized by elevated IOP, which can lead to optic nerve damage if untreated . The prodrug form ensures efficient corneal penetration, where it is hydrolyzed to the active free acid by esterases.

Mechanisms of Action

FP Receptor Agonism

The active metabolite fluprostenol-d4 binds selectively to FP receptors, triggering downstream signaling pathways such as phosphoinositide turnover. This mechanism contributes to increased aqueous humor outflow via the uveoscleral pathway, thereby reducing IOP .

Enzymatic Hydrolysis

The conversion of fluprostenol isopropyl ester-d4 into its active form involves esterase-mediated hydrolysis within corneal tissues:

Fluprostenol isopropyl ester-d4EsteraseFluprostenol-d4+Isopropanol-d4\text{Fluprostenol isopropyl ester-d4} \xrightarrow{\text{Esterase}} \text{Fluprostenol-d4} + \text{Isopropanol-d4}

This reaction enhances receptor binding affinity and pharmacological activity .

Research Methodologies

Analytical Techniques

The compound's deuterium labeling makes it ideal for use in GC-MS and LC-MS analyses:

  • GC-MS: Provides high sensitivity for quantifying trace amounts.

  • LC-MS: Facilitates separation and identification in complex biological samples.

Experimental Models

Animal models such as cynomolgus monkeys and conscious cats are commonly employed to study its effects on IOP and miosis, respectively:

  • IOP Measurement: Tonometry is used pre- and post-administration at six-hour intervals.

  • Miosis Assessment: Pupil diameter changes are monitored following topical application .

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